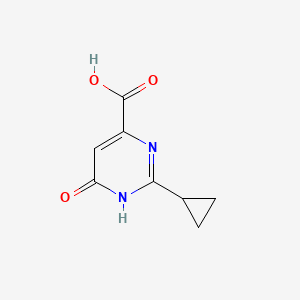












|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[NH:5][C:6](=[O:13])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=2)[CH2:3][CH2:2]1.[ClH:14].Cl[O-].[Na+].S(=O)(O)[O-].[Na+].[OH-].[Na+]>O>[Cl:14][C:7]1[C:6](=[O:13])[NH:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:9][C:8]=1[C:10]([OH:12])=[O:11] |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
|
|
Name
|
A2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
17.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with cooling the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at about 25° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the suspended product was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with a minimum amount of cold water
|
|
Type
|
CUSTOM
|
|
Details
|
The product was then dried to constant weight in vacuum-oven at 50° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |